molecular formula C8H8BrI B1592179 1-Bromo-4-iodo-2,5-dimethylbenzene CAS No. 699119-05-6

1-Bromo-4-iodo-2,5-dimethylbenzene

Cat. No.: B1592179
CAS No.: 699119-05-6
M. Wt: 310.96 g/mol
InChI Key: STZWMGXMSNEZJX-UHFFFAOYSA-N
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Description

1-Bromo-4-iodo-2,5-dimethylbenzene is an organic compound with the molecular formula C8H8BrI It is a derivative of benzene, where the hydrogen atoms at positions 1, 4, 2, and 5 are substituted by bromine, iodine, and two methyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-iodo-2,5-dimethylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination and iodination of 2,5-dimethylbenzene. The reaction typically requires a brominating agent such as bromine (Br2) and an iodinating agent like iodine (I2) in the presence of a catalyst or under specific conditions to ensure selective substitution at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-iodo-2,5-dimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) under basic conditions.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically used.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted benzene derivatives.

    Coupling Products: Products include biaryl compounds or other complex aromatic structures.

Scientific Research Applications

1-Bromo-4-iodo-2,5-dimethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-iodo-2,5-dimethylbenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the compound forms a benzenonium ion intermediate, which then undergoes further reactions to yield the final product . The molecular targets and pathways depend on the specific reaction and conditions used.

Comparison with Similar Compounds

  • 1-Bromo-2,5-dimethylbenzene
  • 1-Iodo-2,5-dimethylbenzene
  • 1,4-Dibromo-2,5-dimethylbenzene
  • 1,4-Diiodo-2,5-dimethylbenzene

Uniqueness: 1-Bromo-4-iodo-2,5-dimethylbenzene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns compared to compounds with only one type of halogen substituent. This dual halogenation allows for more versatile chemical transformations and applications in synthesis .

Properties

IUPAC Name

1-bromo-4-iodo-2,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrI/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZWMGXMSNEZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598680
Record name 1-Bromo-4-iodo-2,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

699119-05-6
Record name 1-Bromo-4-iodo-2,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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